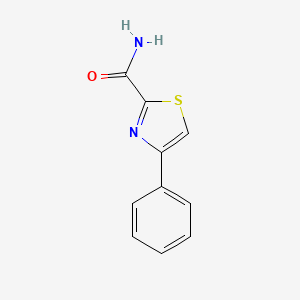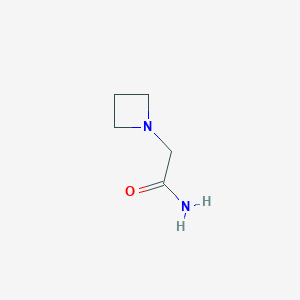
1-Methyl-4-nitro-1H-imidazole-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-nitro-1H-imidazole-2-carbonitrile is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the first position, a nitro group at the fourth position, and a carbonitrile group at the second position. The unique arrangement of these functional groups imparts specific chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-4-nitro-1H-imidazole-2-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles. This process involves the reaction of an amido-nitrile with a suitable catalyst, such as nickel, under mild conditions.
Methylation: The methyl group can be introduced at the first position through methylation reactions using methyl iodide or other methylating agents.
Carbonitrile Formation: The carbonitrile group at the second position can be introduced through cyanation reactions using cyanogen bromide or other cyanating agents.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-Methyl-4-nitro-1H-imidazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The carbonitrile group can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups. Common reagents include amines and alcohols.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems, which can be catalyzed by acids or bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methyl-4-nitro-1H-imidazole-2-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological macromolecules makes it a valuable tool in biochemical research.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its derivatives are being investigated for their pharmacological properties and potential use in drug development.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-nitro-1H-imidazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreductive activation in hypoxic cells, leading to the formation of reactive intermediates that can damage cellular components . The compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparaison Avec Des Composés Similaires
1-Methyl-4-nitro-1H-imidazole-2-carbonitrile can be compared with other similar compounds, such as:
2-Methyl-4-nitro-1H-imidazole: This compound has a similar structure but lacks the carbonitrile group.
4-Nitroimidazole: This compound lacks both the methyl and carbonitrile groups. It is a simpler structure and is used as a precursor in the synthesis of more complex derivatives.
1-Methyl-2-nitro-1H-imidazole-4-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique reactivity and properties, making it valuable in various scientific and industrial applications.
Propriétés
Formule moléculaire |
C5H4N4O2 |
|---|---|
Poids moléculaire |
152.11 g/mol |
Nom IUPAC |
1-methyl-4-nitroimidazole-2-carbonitrile |
InChI |
InChI=1S/C5H4N4O2/c1-8-3-5(9(10)11)7-4(8)2-6/h3H,1H3 |
Clé InChI |
VDJRMUFLMNQMJI-UHFFFAOYSA-N |
SMILES canonique |
CN1C=C(N=C1C#N)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![(3'-Bromo-[1,1'-biphenyl]-4-yl)methanamine hydrochloride](/img/structure/B12953716.png)




![2-(3-phenoxyphenyl)-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-3-one;hydrochloride](/img/structure/B12953759.png)



